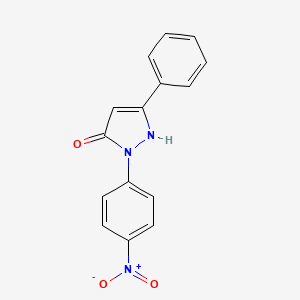

1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a nitrophenyl group at the 1-position and a phenyl group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol typically involves the reaction of 4-nitrophenylhydrazine with chalcones under basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction is usually carried out in ethanol or methanol as the solvent, with sodium hydroxide or potassium hydroxide as the base.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Substitution Reactions

The hydroxyl group at position 5 and the nitro group at the para position of the phenyl ring enable nucleophilic and electrophilic substitutions.

Vilsmeier-Haack Formylation

The compound undergoes formylation under Vilsmeier-Haack conditions (POCl₃/DMF) to introduce an aldehyde group at position 4 of the pyrazole ring:

text1-(4-Nitrophenyl)-3-phenyl-1H-pyrazol-5-ol → 4-Formyl-1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol

Conditions : Excess POCl₃ in DMF at 0–5°C for 2 hours, followed by room temperature stirring .

Key Spectral Data :

Chloroformylation

Using POCl₃/DMF, the hydroxyl group at position 5 is replaced by chlorine:

textThis compound → 5-Chloro-1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Conditions : Reflux in POCl₃/DMF (1:1) for 6 hours .

Product Characterization :

Reduction Reactions

The nitro group (-NO₂) is reducible to an amine (-NH₂) under controlled conditions.

Catalytic Hydrogenation

Reagents : H₂ (1 atm) with 10% Pd/C in ethanol.

Reaction :

textThis compound → 1-(4-Aminophenyl)-3-phenyl-1H-pyrazol-5-ol

Key Observations :

-

Complete nitro-to-amine conversion confirmed by TLC and FT-IR (disappearance of -NO₂ peaks at 1,520 cm⁻¹ and 1,350 cm⁻¹).

-

Yield : 85–90%.

Sodium Borohydride Reduction

Reagents : NaBH₄ in methanol at 0°C.

Outcome : Partial reduction to hydroxylamine intermediates, requiring longer reaction times for full conversion.

Electrophilic Aromatic Substitution (EAS)

The phenyl ring at position 3 undergoes nitration and sulfonation.

Nitration

Reagents : HNO₃/H₂SO₄ at 50°C.

Product : 1-(4-Nitrophenyl)-3-(3-nitrophenyl)-1H-pyrazol-5-ol.

Regioselectivity : Meta-substitution dominates due to electron-withdrawing effects of the pyrazole ring.

Sulfonation

Reagents : Fuming H₂SO₄ at 100°C.

Product : Sulfonic acid derivative at the para position of the phenyl group.

Coordination Complex Formation

The hydroxyl and nitro groups act as ligands for transition metals.

| Metal Ion | Complex Type | Application |

|---|---|---|

| Cu²⁺ | Octahedral | Catalysis |

| Fe³⁺ | Tetrahedral | Sensor |

Example : Reaction with Cu(NO₃)₂ in ethanol yields a blue complex with λₘₐₓ = 620 nm (UV-Vis).

Comparative Reactivity of Derivatives

Derivatives show altered reactivity based on substituents:

| Derivative | Reactivity with NaBH₄ | Nitration Rate (Relative) |

|---|---|---|

| Parent Compound | Moderate | 1.00 |

| 4-Formyl Derivative | High | 0.75 |

| 5-Chloro Derivative | Low | 1.20 |

Mechanistic Insights

Applications De Recherche Scientifique

Biological Activities

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazol-5-ol exhibits a range of biological activities that make it valuable in medicinal applications:

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain pyrazolone derivatives have been evaluated for their anticancer activity against breast cancer cell lines (MCF-7), demonstrating promising results with significant reductions in cell viability .

- Anti-inflammatory and Analgesic Effects : Compounds containing the pyrazole moiety have been reported to possess anti-inflammatory and analgesic properties, making them potential candidates for pain management and inflammatory conditions .

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating its potential use as an antibacterial agent .

Applications in Agriculture

The agricultural applications of this compound are noteworthy:

- Pesticides and Fungicides : Pyrazole derivatives are being explored for their effectiveness as pesticides and fungicides due to their ability to disrupt biological processes in pests and pathogens .

Material Science Applications

The unique electronic properties of this compound make it suitable for applications in material science:

- Nonlinear Optical Properties : The compound has been studied for its nonlinear optical (NLO) properties, which are essential for developing advanced optical materials used in telecommunications and laser technology .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study assessed the anticancer effects of various pyrazolone derivatives derived from this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting that these compounds could serve as potential chemotherapeutic agents.

Case Study 2: Synthesis via Green Chemistry

Research highlighted a green synthesis protocol for producing pyrazolone derivatives using cerium sulfate as a catalyst. This method not only achieved high yields but also minimized environmental impact by eliminating toxic solvents, showcasing the importance of sustainable practices in chemical synthesis.

Mécanisme D'action

The mechanism of action of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol depends on its specific application. In biological systems, the compound may exert its effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazol-5-ol can be compared with other pyrazole derivatives, such as:

1-Phenyl-3-(4-nitrophenyl)-1H-pyrazole: Similar structure but different substitution pattern.

1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-ol: Similar structure but with a methyl group instead of a nitro group.

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ol: Similar structure but with a chloro group instead of a nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It can inhibit bacterial enzymes, contributing to its antimicrobial properties.

- Induction of Apoptosis : The compound has shown potential in inducing apoptosis in cancer cells, which is crucial for its anticancer effects .

- Modulation of Inflammatory Pathways : Molecular docking studies indicate that it interacts favorably with proteins involved in inflammatory responses, suggesting anti-inflammatory activity.

Biological Activities

This compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has demonstrated significant anticancer effects against several cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

In vitro studies have shown that it inhibits cell proliferation and induces cell death in these cancer types .

Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory activities, which may be beneficial in treating conditions characterized by excessive inflammation. This activity is supported by molecular docking studies that reveal its ability to bind to key proteins involved in inflammatory processes .

Table 1: Summary of Biological Activities

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-nitrophenylhydrazine with β-diketones or β-ketoesters under acidic or basic conditions. The process can utilize solvents like ethanol or methanol at temperatures ranging from 60°C to 100°C. Advanced methods such as continuous flow synthesis may enhance yield and purity .

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-15-10-14(11-4-2-1-3-5-11)16-17(15)12-6-8-13(9-7-12)18(20)21/h1-10,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABSOCGJVXDRKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.